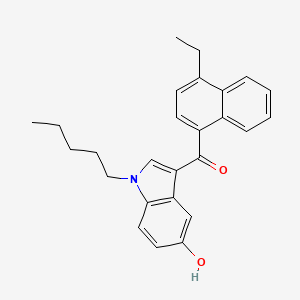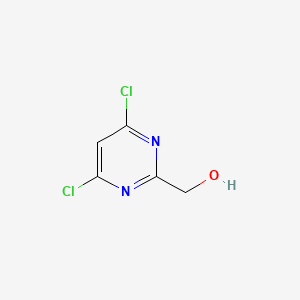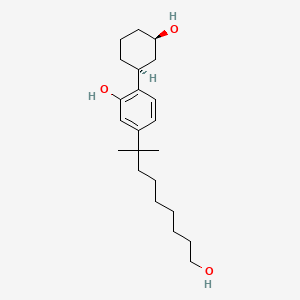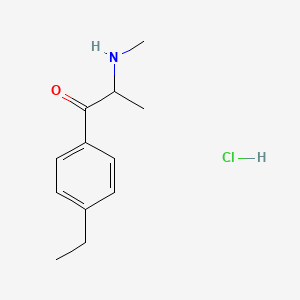
4-Ethylmethcathinone Hydrochloride
Overview
Description
4-Ethylmethcathinone (hydrochloride) is a synthetic stimulant and entactogen belonging to the cathinone class of chemicals. It is structurally related to 4-methylmethcathinone (mephedrone) and is known for its psychoactive properties. This compound has been identified in various countries and is often used for forensic and research purposes .
Mechanism of Action
Target of Action
4-Ethylmethcathinone Hydrochloride (4-EMC) is a recreational designer drug of the stimulant and entactogen class . It is a structural isomer of 4-MEC and 3,4-DMMC Similar substances in its class typically target monoamine transporters .
Mode of Action
Based on its classification, it is likely to interact with its targets (potentially monoamine transporters) to induce stimulant and entactogenic effects . More research is needed to understand the specific interactions between 4-EMC and its targets.
Biochemical Pathways
Substances in its class typically affect monoamine-related pathways
Pharmacokinetics
It is known that the compound is a crystalline solid and has a molecular formula of C12H17NO • HCl . Its solubility has been reported in various solvents , which could potentially impact its bioavailability. More research is needed to fully understand the pharmacokinetics of 4-EMC.
Result of Action
As a stimulant and entactogen, it is likely to induce psychoactive effects . .
Biochemical Analysis
Biochemical Properties
4-Ethylmethcathinone Hydrochloride plays a significant role in biochemical reactions, primarily by interacting with monoamine transporters and receptors. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is similar to that of other stimulant drugs, which enhances neurotransmission and produces stimulant effects. The compound’s interaction with monoamine transporters is a key aspect of its biochemical properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase intracellular calcium levels, which can affect various signaling pathways and cellular functions . Additionally, this compound can modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine transporters and receptors. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, the compound increases the availability of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the stimulant effects associated with the compound. Additionally, this compound may interact with other biomolecules, such as enzymes involved in neurotransmitter metabolism, further influencing its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces stimulant effects, such as increased locomotor activity and enhanced neurotransmission . At high doses, this compound can produce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses, leading to potential risks of overdose and toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolism. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its localization and accumulation . Transporters such as the dopamine transporter and serotonin transporter play a role in the uptake and distribution of this compound, affecting its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, impacting its biochemical and cellular properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylmethcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate precursor, such as 4-ethylpropiophenone.
Reductive Amination: The precursor undergoes reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Ethylmethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-Ethylbenzoylformic acid
Reduction: 4-Ethylmethcathinol
Substitution: N-alkyl or N-acyl derivatives of 4-Ethylmethcathinone
Scientific Research Applications
4-Ethylmethcathinone (hydrochloride) has several scientific research applications:
Biology: Research studies investigate its effects on neurotransmitter systems and its potential neurotoxicity.
Medicine: Although not approved for medical use, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new psychoactive substances and for forensic analysis.
Comparison with Similar Compounds
4-Ethylmethcathinone (hydrochloride) is structurally similar to other cathinones, such as:
- 4-Methylmethcathinone (mephedrone)
- 4-Methylethcathinone
- 3,4-Dimethylmethcathinone
Uniqueness
- 4-Ethylmethcathinone has a unique ethyl group at the para position of the phenyl ring, distinguishing it from other similar compounds.
- It exhibits different pharmacokinetic and pharmacodynamic properties compared to its analogs, leading to variations in potency and duration of effects .
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVBQDFUOWSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348016 | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-87-4 | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)




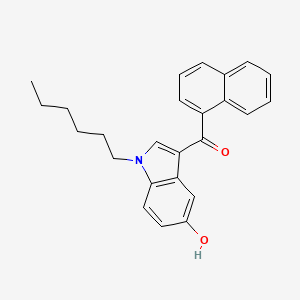
![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)
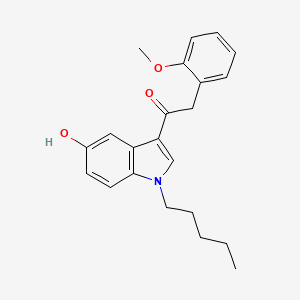
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)
![(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B594048.png)
